Tranexamic acid
Overview
Description
Tranexamic acid (TXA) is a synthetic derivative of the amino acid lysine and functions as an antifibrinolytic agent by inhibiting plasminogen activation and plasmin activity. It is widely used in medical treatments to reduce excessive bleeding by stabilizing blood clots. TXA is recognized as an essential medicine by the World Health Organization (WHO) and is approved by the US FDA for various bleeding conditions .
Synthesis Analysis
An improved and practical synthesis of tranexamic acid has been developed, starting from dimethyl terephthalate, resulting in a 59.2% overall yield and 99.6% purity. This novel seven-step route avoids the use of toxic reagents and expensive catalysts, making the synthesis more environmentally friendly and cost-effective .
Molecular Structure Analysis
The molecular structure of TXA and its derivatives has been extensively studied using single-crystal X-ray diffraction (SC-XRD) techniques. TXA forms salts and cocrystals with various coformers, exhibiting robust N-H...O and O-H...O hydrogen bonds. In salts, TXA exists as cations, while in cocrystals, it exists as zwitterions with a total charge of zero .
Chemical Reactions Analysis
TXA reacts with chloranil in an aqueous alcoholic solution to form a complex that can be spectrophotometrically determined. This reaction is useful for the quantitative analysis of TXA in pharmaceutical formulations . Additionally, TXA has been reacted with sulfonyl chlorides to produce sulfonamide derivatives, which are stabilized by various hydrogen bonding interactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of TXA and its multicomponent compounds have been characterized by differential scanning calorimetry, thermogravimetric, Fourier transform infrared analyses, and powder X-ray diffraction studies. These analyses help assess the formation of new compounds based on melting temperatures, weight loss, and stretching frequencies corresponding to TXA/coformer molecules .
Relevant Case Studies
In a randomized, placebo-controlled trial, TXA was found to reduce head injury-related death in patients with traumatic brain injury when administered within 3 hours of injury. The study highlighted the safety of TXA and its efficacy in reducing mortality in such patients . Another study demonstrated that TXA modulates the immune response and reduces post-surgical infection rates by reversing plasmin-mediated immunosuppression in patients undergoing cardiac surgery . Additionally, TXA has been shown to suppress melanocyte activation induced by ultraviolet B eye irradiation, which is relevant for skin whitening treatments .
Scientific Research Applications
Applications in Orthopedics
- TXA is used to reduce postoperative blood loss in total knee arthroplasty. The method of application, dosage, and timing vary, and it can be administered intravenously, topically, or orally, either preoperatively, intraoperatively, or postoperatively (Jian-Jun Ji et al., 2016).
- It is effective in reducing blood loss and risk of transfusion in total hip arthroplasty. Various formulations (topical, intravenous, and oral) and dosages have been explored, with no specific route or dosage identified as superior (Y. Fillingham et al., 2018).
Dermatological Applications
- TXA shows promise in treating wrinkles induced by skin dryness. It enhances fibroblast proliferation and reduces mast cell proliferation, improving skin conditions (K. Hiramoto et al., 2016).
- It is increasingly recognized for its utility in various skin diseases, including melasma, postinflammatory hyperpigmentation, and urticaria (E. Forbat et al., 2019).
Use in Trauma and Emergency Medicine
- TXA is critical in trauma medicine, significantly improving mortality in trauma patients with significant bleeding. It inhibits fibrinolysis, reducing blood loss in perioperative and traumatic situations (Joshua B. Brown et al., 2015).
- Its administration is crucial in trauma-induced coagulopathy and has been studied for its effects on coagulation and inflammatory responses following injury (T. Nishida et al., 2017).
Other Applications
- Inhaled TXA has been studied for the treatment of hemoptysis, showing effectiveness in controlling bleeding without significant side effects (O. Wand et al., 2018).
- TXA has applications in cardiac surgery, reducing the risk of bleeding during coronary-artery surgery, though it may increase the risk of postoperative seizures (P. Myles et al., 2017).
properties
IUPAC Name |
4-(aminomethyl)cyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c9-5-6-1-3-7(4-2-6)8(10)11/h6-7H,1-5,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYDJEQRTZSCIOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3045350, DTXSID50904827 | |
Record name | Tranexamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3045350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Aminomethyl)-cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50904827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Tranexamic acid competitively and reversibly inhibits the activation of plasminogen via binding at several distinct sites, including four or five low-affinity sites and one high-affinity site, the latter of which is involved in its binding to fibrin. The binding of plasminogen to fibrin induces fibrinolysis - by occupying the necessary binding sites tranexamic acid prevents this dissolution of fibrin, thereby stabilizing the clot and preventing hemorrhage. | |
Record name | Tranexamic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00302 | |
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Product Name |
Tranexamic acid | |
CAS RN |
701-54-2, 1197-17-7, 1197-18-8 | |
Record name | 4-(Aminomethyl)cyclohexanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=701-54-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Cyclohexanecarboxylic acid, 4-(aminomethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000701542 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | cis-Tranexamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001197177 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tranexamic acid [USAN:USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001197188 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tranexamic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00302 | |
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Record name | tranexamic acid | |
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Record name | tranexamic acid | |
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Record name | Tranexamic acid | |
Source | EPA DSSTox | |
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Record name | 4-(Aminomethyl)-cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50904827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tranexamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.471 | |
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Record name | 4-(Aminomethyl)-cyclohexanecarboxylic acid | |
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Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRANEXAMIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6T84R30KC1 | |
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Record name | TRANEXAMIC ACID, CIS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37YD696II6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Melting Point |
>300 °C | |
Record name | Tranexamic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00302 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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